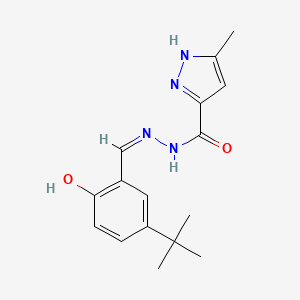![molecular formula C25H18N2O3 B6050185 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B6050185.png)
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSP90 inhibitors have been studied for their ability to inhibit the function of HSP90, a molecular chaperone protein that plays a crucial role in the stability and function of many client proteins.
Mecanismo De Acción
The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide involves the inhibition of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide function. N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide is a molecular chaperone protein that plays a critical role in the stability and function of many client proteins. N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors bind to the ATP-binding site of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, leading to the destabilization and degradation of many client proteins, including oncogenic proteins and misfolded proteins.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors induce the degradation of many client proteins, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors promote the clearance of misfolded proteins, leading to a reduction in protein aggregation and neuronal toxicity. Moreover, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors have been shown to have antiviral activity by inhibiting the function of viral proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, making it an ideal tool for studying the function of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide and its client proteins. Moreover, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, the limitations of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide include its low solubility in water and its potential toxicity, which may require the use of appropriate controls and safety measures in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to study its mechanism of action in more detail, including its effects on N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide and its client proteins. Moreover, future studies may focus on the development of more potent and selective N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors, as well as the optimization of drug delivery methods to improve their efficacy and safety.
Métodos De Síntesis
The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide involves the reaction of 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)aniline with 1-naphthaldehyde in the presence of a suitable base. The resulting product is purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors have been shown to induce the degradation of many client proteins, including oncogenic proteins, which makes them attractive candidates for cancer therapy. In addition, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors have also been studied for their potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by promoting the clearance of misfolded proteins. Moreover, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibitors have been shown to have antiviral activity against various viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c1-15-9-12-23-21(13-15)27-25(30-23)20-14-17(10-11-22(20)28)26-24(29)19-8-4-6-16-5-2-3-7-18(16)19/h2-14,28H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIWVHAHVWFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050105.png)

![2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6050119.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-butenamide](/img/structure/B6050136.png)

![N~2~-(4-methoxyphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6050150.png)
![ethyl 2-({[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}amino)-1H-imidazole-5-carboxylate](/img/structure/B6050158.png)
![N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6050160.png)
![2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6050167.png)
![2-[(4-bromophenyl)imino]-5-(3,4-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6050180.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6050202.png)
![1-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6050212.png)
![4-(4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6050213.png)
